An In-depth Technical Guide to 6-Chloro-2-methyl-1H-indole-4-carboxylic acid
An In-depth Technical Guide to 6-Chloro-2-methyl-1H-indole-4-carboxylic acid
Executive Summary: 6-Chloro-2-methyl-1H-indole-4-carboxylic acid is a halogenated indole derivative belonging to a class of compounds recognized as a "privileged structure" in medicinal chemistry.[1] The indole scaffold is a core component of numerous natural products, alkaloids, and FDA-approved drugs, demonstrating wide-ranging biological activities.[1][2][3] The specific substitutions of a chloro group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position confer distinct physicochemical properties that are of significant interest for the design of novel therapeutic agents. This guide provides a technical overview of its molecular structure, a plausible synthetic pathway, its potential applications in drug discovery, key analytical methodologies for its characterization, and essential safety and handling protocols.
Section 1: Molecular Structure and Physicochemical Properties
Chemical Structure and Nomenclature
The molecule consists of a bicyclic indole core, which is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrrole ring. The key functional groups are:
-
A chloro substituent at position C6 of the benzene ring.
-
A methyl group at position C2 of the pyrrole ring.
-
A carboxylic acid group at position C4 of the benzene ring.
Systematic (IUPAC) Name: 6-Chloro-2-methyl-1H-indole-4-carboxylic acid
Physicochemical Data
The physicochemical properties of this molecule are crucial for predicting its behavior in biological systems and for developing appropriate experimental protocols.
| Property | Value | Source |
| CAS Number | 1260386-84-2 | ChemicalBook |
| Molecular Formula | C₁₀H₈ClNO₂ | PubChem |
| Molecular Weight | 209.63 g/mol | PubChem |
| Canonical SMILES | CC1=C(NC2=C1C(=CC(=C2)Cl)C(=O)O)C | PubChem |
| InChI Key | Not Available | - |
| Predicted XLogP3 | 2.9 | PubChem |
| Predicted H-Bond Donors | 2 | PubChem |
| Predicted H-Bond Acceptors | 3 | PubChem |
Section 2: Synthesis and Purification
Retrosynthetic Analysis
A logical retrosynthetic approach involves the Fischer indole cyclization of a substituted phenylhydrazone, which itself is formed from the corresponding phenylhydrazine and a keto-acid.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
Step 1: Formation of (3-Carboxy-4-chlorophenyl)hydrazone
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Reactants: Dissolve (3-Carboxy-4-chlorophenyl)hydrazine hydrochloride and an equimolar amount of pyruvic acid in a suitable solvent system, such as ethanol or acetic acid.
-
Reaction: The condensation reaction is typically performed at room temperature or with gentle warming.[5] The arylhydrazine reacts with the ketone of pyruvic acid to form the hydrazone intermediate.
-
Work-up: The resulting hydrazone often precipitates from the solution upon cooling or addition of water. The solid can be collected by filtration, washed with cold solvent, and dried. This intermediate can be used in the next step without extensive purification.
Step 2: Acid-Catalyzed Fischer Indole Cyclization
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Catalyst: The hydrazone intermediate is heated in the presence of an acid catalyst. A variety of Brønsted or Lewis acids can be used, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TsOH).[7] The choice of catalyst can significantly impact the reaction yield and may require optimization.
-
Mechanism: The reaction proceeds through a series of steps: tautomerization to an enamine, a[5][5]-sigmatropic rearrangement, cyclization, and finally the elimination of ammonia to form the aromatic indole ring.[7]
-
Reaction Conditions: The mixture is typically heated to temperatures ranging from 80°C to 150°C, depending on the chosen catalyst and solvent, until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling, the reaction mixture is quenched by pouring it into ice-water. The precipitated crude product is collected by filtration. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Purification and Characterization Workflow
Caption: General workflow for product isolation and analysis.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a cornerstone of modern drug discovery, present in numerous therapeutic agents.[1][8] The specific functionalization of 6-Chloro-2-methyl-1H-indole-4-carboxylic acid makes it a compound of interest for several reasons.
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The Indole Nucleus: This core structure is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes.[1][2] It often serves as a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and π-stacking interactions within protein binding pockets.
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The Carboxylic Acid Group: The carboxyl group at the C4 position is a key feature. Carboxylic acids are present in roughly 25% of all commercial pharmaceuticals. This functional group can act as a hydrogen bond donor and acceptor, and it is often ionized at physiological pH, which can enhance water solubility or allow for critical salt-bridge interactions with basic amino acid residues (e.g., lysine, arginine) in a target protein.[9]
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Halogenation (C6-Chloro): The introduction of a chlorine atom can significantly modulate a molecule's properties. Halogenation often increases lipophilicity, which can improve membrane permeability. Furthermore, the chlorine atom can alter the electronic properties of the indole ring and participate in halogen bonding, potentially leading to enhanced binding affinity and metabolic stability.[10] Halogenated indoles have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer properties.[10][11]
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Alkylation (C2-Methyl): The methyl group at the C2 position can provide beneficial steric interactions within a binding pocket and can block potential sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.
Given these features, this molecule could serve as a valuable building block or lead compound for developing inhibitors of enzymes or receptor antagonists in therapeutic areas such as oncology, inflammation, and infectious diseases.[8][12][13]
Section 4: Analytical Methodologies
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Chromatographic Analysis
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Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and for preliminary purity assessment. A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to ensure the carboxylic acid remains protonated and moves up the plate.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid or formic acid) would be a standard method.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) would be expected to show characteristic signals:
-
N-H Proton: A broad singlet typically downfield (>11 ppm).
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Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons at the C3, C5, and C7 positions, with coupling patterns dictated by their positions.
-
Methyl Protons: A singlet for the C2-methyl group around 2.4-2.7 ppm.
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Carboxylic Acid Proton: A very broad singlet, often far downfield (>12 ppm), which is exchangeable with D₂O.[9]
¹³C NMR Spectroscopy: The carbon NMR spectrum would display 10 distinct signals:
-
Carbonyl Carbon: A signal in the range of 165-175 ppm for the carboxylic acid.[14]
-
Aromatic/Heterocyclic Carbons: Eight signals corresponding to the carbons of the indole ring system, typically between 100-140 ppm. The carbon attached to the chlorine (C6) would be influenced by the halogen's electronic effect. Quaternary carbons will be identifiable using techniques like DEPT.[15]
-
Methyl Carbon: An upfield signal for the C2-methyl group, typically around 10-20 ppm.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum would show a characteristic isotopic pattern for the [M+H]⁺ or [M-H]⁻ ions due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related indole carboxylic acids and chloroindoles should be used to guide handling procedures.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling dust.
First Aid Measures
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if feeling unwell.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
6-Chloro-2-methyl-1H-indole-4-carboxylic acid is a strategically functionalized molecule that leverages the privileged indole scaffold for potential applications in drug discovery. Its synthesis can be reliably achieved through established methods like the Fischer indole synthesis. The combination of a halogen, a methyl group, and a carboxylic acid moiety provides a rich platform for generating molecular diversity and for probing interactions with biological targets. Proper analytical characterization and adherence to safety protocols are paramount when working with this and related chemical entities. Further investigation into its biological activity is warranted to explore its full therapeutic potential.
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